
(R)-1-(Quinolin-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(Quinolin-6-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Optimizing reaction conditions for large-scale production.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry
®-1-(Quinolin-6-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives, including ®-1-(Quinolin-6-yl)ethan-1-amine, are explored for their therapeutic potential in treating various diseases.
Industry
The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-amine involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The amine group can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the chiral amine group.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-amine’s uniqueness lies in its chiral center and the presence of the ethan-1-amine group, which can impart distinct biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
AIHHJLBGHZOVRZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


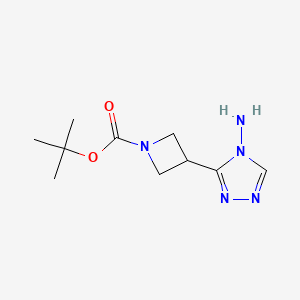
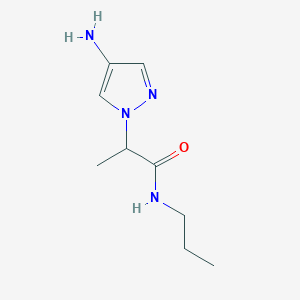
![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)

![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)

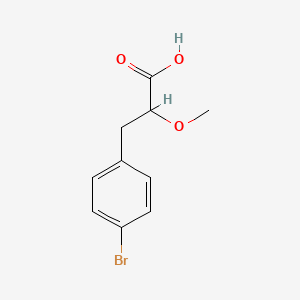
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
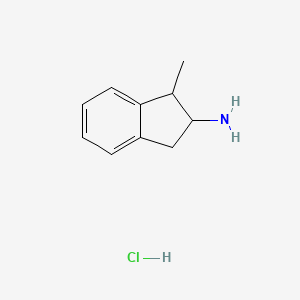

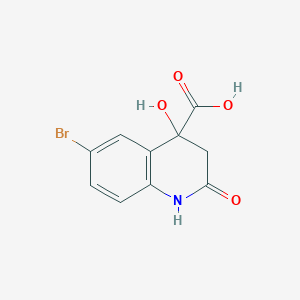

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)

